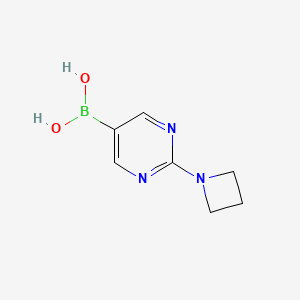

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid

Beschreibung

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid (CAS: 1411643-59-8) is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with an azetidine (4-membered nitrogen-containing ring) and a boronic acid group at the 5-position. Its molecular formula is C₇H₁₀BN₃O₂, with a molecular weight of 178.98 g/mol . The compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize heterocyclic compounds relevant to pharmaceuticals and materials science. Its small azetidine ring introduces steric constraints and moderate electron-donating effects, influencing reactivity and solubility .

Eigenschaften

IUPAC Name |

[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBHKXVNPWRYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of azetidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrimidine Boronic Acids

Reactivity and Stability

- Azetidine vs. However, azetidine’s smaller size may enhance stability against protodeboronation due to reduced electron density at the boron center .

- Amino Substituents: Dimethylamino and piperazinyl groups increase electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed reactions. Piperazine derivatives (e.g., 4-Ethylpiperazinyl) show enhanced solubility in polar solvents, making them preferable for aqueous-phase reactions .

- Methyl Substituent :

The methyl group in (2-Methylpyrimidin-5-yl)boronic acid offers minimal steric hindrance, enabling rapid coupling but lower stability in acidic conditions due to increased boronic acid lability .

Electronic Properties

Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal:

Biologische Aktivität

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring attached to a pyrimidine moiety, with a boronic acid functional group. This unique structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biological macromolecules, influencing their activity and stability.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation: It can modulate receptor activities, potentially affecting signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating strong cytotoxicity while exhibiting significantly less effect on non-cancerous MCF10A cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 19-fold higher than MCF10A |

| MCF10A | 2.4 | - |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 64 |

Study 1: Anticancer Efficacy

In a study focusing on the treatment of breast cancer, this compound was administered in vivo in a mouse model. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .

Study 2: Antimicrobial Effectiveness

Another investigation assessed the compound's effectiveness against biofilm-forming strains of Pseudomonas aeruginosa. The results showed that it significantly inhibited biofilm formation, highlighting its potential role in treating chronic infections where biofilms are prevalent .

Safety and Toxicity Profile

Preliminary toxicity studies indicate that this compound possesses a favorable safety profile when administered at therapeutic doses. In healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.